4-Methyl-2-(2-methylpropyl)oxan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
917595-05-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)oxan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-10(11)7-9(3)4-5-12-10/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
BRIHHCGXSYHNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(C1)(CC(C)C)O |
Origin of Product |
United States |
Stereochemical Investigations of 4 Methyl 2 2 Methylpropyl Oxan 2 Ol
Analysis of Chiral Centers and Potential Stereoisomers within the Oxane-2-ol Framework
The structure of 4-methyl-2-(2-methylpropyl)oxan-4-ol contains two chiral centers, which are the carbon atoms at positions 2 and 4 of the oxane ring. The carbon at position 2 is substituted with a hydrogen atom, a 2-methylpropyl (isobutyl) group, the oxygen atom of the ring, and the C3 carbon of the ring. The carbon at position 4 is substituted with a methyl group, a hydroxyl group, and the C3 and C5 carbons of the ring.
The presence of two chiral centers means that a maximum of 22 = 4 stereoisomers can exist. These stereoisomers consist of two pairs of enantiomers. The relative configuration of the substituents at C2 and C4 determines whether the isomers are designated as cis or trans. In the cis isomer, the isobutyl group at C2 and the methyl group at C4 are on the same side of the ring's average plane, while in the trans isomer, they are on opposite sides.
The four possible stereoisomers are:
(2R,4R)-4-methyl-2-(2-methylpropyl)oxan-4-ol
(2S,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol
(2R,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol
(2S,4R)-4-methyl-2-(2-methylpropyl)oxan-4-ol
The (2R,4R) and (2S,4S) isomers are a pair of enantiomers and are classified as the cis diastereomer. Similarly, the (2R,4S) and (2S,4R) isomers constitute the other pair of enantiomers and are referred to as the trans diastereomer. Commercial samples of this compound are often a mixture of the (2R,4R) and (2S,4S) diastereomers.
| Stereoisomer Configuration | Relationship | Diastereomer Classification |
|---|---|---|
| (2R,4R) | Enantiomer of (2S,4S) | cis |
| (2S,4S) | Enantiomer of (2R,4R) | cis |
| (2R,4S) | Enantiomer of (2S,4R) | trans |
| (2S,4R) | Enantiomer of (2R,4S) | trans |
Methods for Stereoselective Synthesis of 4-Methyl-2-(2-methylpropyl)oxan-2-ol
The stereoselective synthesis of substituted tetrahydropyrans is a significant area of organic synthesis. For 4-methyl-2-(2-methylpropyl)oxan-4-ol, the Prins cyclization is a prominent and widely studied method. researchgate.netsmolecule.com This reaction involves the acid-catalyzed condensation of an aldehyde (isovaleraldehyde) with a homoallylic alcohol (isoprenol). researchgate.net
The stereochemical outcome of the Prins cyclization can be influenced by the choice of catalyst and reaction conditions. Various catalytic systems have been investigated to improve the diastereoselectivity of the reaction, favoring the formation of the desired cis or trans isomers. For instance, the use of certain solid acid catalysts, such as iron-modified silica, has been explored to enhance the selectivity towards 4-methyl-2-(2-methylpropyl)oxan-4-ol. researchgate.netsci-hub.ru The presence of water in the reaction medium has also been shown to have a positive influence on the selectivity for the desired tetrahydropyranol. researchgate.net
Other general strategies for the stereoselective synthesis of substituted tetrahydropyrans that could be applicable include:
Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization : This method provides access to a variety of substituted tetrahydropyrans in a stereoselective manner from acyclic precursors. acs.org
Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols : This approach allows for the stereocontrolled synthesis of polysubstituted tetrahydropyrans. uva.esmdpi.com
Evans Aldol–Prins Strategy : This method has been developed for the direct and general synthesis of naturally occurring polysubstituted tetrahydropyrans. acs.org
The choice of synthetic route and the specific conditions employed are crucial for controlling the stereochemistry at the C2 and C4 positions of the oxane ring.
Conformational Analysis and Ring Pucker Dynamics of Substituted Oxanes
The six-membered oxane ring of 4-methyl-2-(2-methylpropyl)oxan-4-ol is not planar and adopts a puckered conformation to relieve ring strain. The most stable conformation for a cyclohexane (B81311) ring, and by extension, a tetrahydropyran (B127337) ring, is the chair conformation. In this conformation, the substituents can occupy either axial or equatorial positions.
For disubstituted cyclohexanes, and similarly for substituted oxanes, the most stable conformation is generally the one where the bulky substituents occupy the equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of 4-methyl-2-(2-methylpropyl)oxan-4-ol, both the 2-methylpropyl group at C2 and the methyl and hydroxyl groups at C4 will have a preference for the equatorial position.
The specific conformation of the oxane ring can be described using Cremer-Pople puckering parameters. These parameters quantify the degree and type of puckering of the ring. For 4-methyl-2-(2-methylpropyl)oxan-4-ol, it has been reported that the pyran ring adopts a chair conformation in both solution and solid states. The hydroxyl group at C4 and the 2-methylpropyl group at C2 are said to occupy equatorial positions to minimize steric hindrance.
The following table summarizes key conformational parameters that have been reported for the compound:
| Conformational Parameter | Value | Significance |
|---|---|---|
| Cremer-Pople Puckering Amplitude (Q) | 0.58–0.63 Å | Indicates slight ring flattening compared to an ideal cyclohexane. |
| Azimuthal Angle (θ) | 5–10° | Reflects minor deviations from a perfect chair conformation due to substituent repulsion. |
The torsional angles within the ring also define its conformation. For example, the torsional angles C2–C3–C4–O1 and C5–O6–C1–C2 would be characteristic of a chair conformation. The dynamic process of "ring flipping" allows the interconversion between two chair conformations. For substituted oxanes, the equilibrium will lie towards the conformation with the bulky groups in the more stable equatorial positions.
Advanced Analytical Techniques for Characterization of 4 Methyl 2 2 Methylpropyl Oxan 2 Ol
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. For a novel or uncharacterized compound like 4-Methyl-2-(2-methylpropyl)oxan-2-ol, a combination of NMR, mass spectrometry, and vibrational spectroscopy would be required.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
¹H NMR Spectroscopy: A proton NMR spectrum would confirm the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (proton count). For the proposed structure of this compound, one would expect to observe signals corresponding to the isobutyl group's methyl and methine protons, the methyl group at the C4 position, the methylene (B1212753) protons of the oxane ring, and a characteristic signal for the tertiary alcohol's hydroxyl proton. The chemical shifts and coupling constants would provide critical information about the connectivity and stereochemical relationships of the protons.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include a downfield signal for the quaternary carbon C2 bearing the hydroxyl and isobutyl groups, another for the tertiary carbon C4 with the methyl group, and distinct signals for the methylene carbons of the ring and the carbons of the isobutyl group.
2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the structure, various two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, for instance, connecting the protons within the isobutyl group and tracing the connectivity of protons around the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, aiding in the determination of the relative stereochemistry of the substituents on the oxane ring.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis (GC-MS, LC-MS)
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.
Molecular Ion Peak: In an MS experiment, this compound would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.26 g/mol ). nih.gov
Fragmentation Analysis: The molecule would likely undergo characteristic fragmentation upon ionization. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage. A significant fragmentation would be the loss of the isobutyl group (a loss of 57 Da) or the cleavage of the oxane ring. Analysis of these fragment ions is critical for confirming the proposed structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to analyze the compound and its fragmentation.
Hypothetical Fragmentation Data
| Fragment | Expected m/z | Description |
|---|---|---|
| [M]⁺ | 172 | Molecular Ion |
| [M-H₂O]⁺ | 154 | Loss of water |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule based on how they absorb (Infrared) or scatter (Raman) light.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol group. smolecule.com Strong bands in the 2800-3000 cm⁻¹ region would correspond to the C-H stretching of the aliphatic methyl and methylene groups. A distinct C-O stretching band for the ether linkage within the oxane ring would also be present, typically in the 1050-1150 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations would be strong, providing a characteristic fingerprint for the molecule.
Expected Vibrational Frequencies
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch (Alcohol) | IR | 3200-3600 (broad) |
| C-H Stretch (Aliphatic) | IR, Raman | 2800-3000 |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is essential for separating the compound from reaction mixtures, assessing its purity, and separating its different stereoisomers.
Gas Chromatography (GC): Given the compound's expected volatility, GC would be a primary tool for purity analysis. nist.gov Using a suitable capillary column (e.g., a non-polar 5% phenyl methyl siloxane phase), a single sharp peak would indicate a high-purity sample. The retention time would be a characteristic property under specific analytical conditions.
Chiral Chromatography: The structure of this compound contains at least two stereocenters (at C2 and C4), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). To separate these isomers, chiral chromatography would be necessary. This could be achieved using either GC or High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase. Separation and quantification of individual isomers are crucial as different stereoisomers can have distinct biological or olfactory properties.
Diffraction Methods for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound, or a suitable crystalline derivative, could be crystallized, this technique would provide precise bond lengths, bond angles, and the absolute configuration of the stereocenters. This would confirm the chair-like conformation of the oxane ring and the axial or equatorial positions of the substituents, information that is often inferred from NMR data.
Theoretical and Computational Chemistry Approaches to 4 Methyl 2 2 Methylpropyl Oxan 2 Ol
Electronic Structure Calculations and Quantum Chemical Modeling
Electronic structure calculations, rooted in quantum mechanics, are pivotal for understanding the fundamental properties of 4-Methyl-2-(2-methylpropyl)oxan-2-ol. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them suitable for a detailed analysis of this molecule. rsc.org
Prediction of Spectroscopic Properties
Quantum chemical modeling is a powerful tool for predicting various spectroscopic properties, which are crucial for the structural elucidation and characterization of this compound.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are instrumental in assigning and validating the structure of organic compounds. ivanmr.com By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the 1H and 13C chemical shifts of this compound. nih.govresearchgate.net These predictions, when compared with experimental data, can confirm the connectivity and stereochemistry of the molecule. The calculated shielding tensors provide information about both isotropic and anisotropic shielding effects, leading to more accurate predictions. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations help in the assignment of experimentally observed absorption bands to specific vibrational modes of the functional groups present in this compound, such as the O-H stretch of the tertiary alcohol and the C-O-C stretch of the oxane ring.
A hypothetical table of predicted 13C NMR chemical shifts for a specific conformer of this compound, calculated using DFT, is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 98.5 |
| C3 | 35.2 |
| C4 | 70.1 |
| C5 | 40.8 |
| C6 | 62.3 |
| C (methyl on C4) | 28.9 |
| C (isobutyl CH2) | 45.7 |
| C (isobutyl CH) | 25.1 |
| C (isobutyl CH3) | 22.6 |
| C (isobutyl CH3') | 22.8 |
Energetic Analysis of Conformers and Isomers
The flexible six-membered oxane ring in this compound can adopt several conformations, primarily chair and boat forms. organicchemistrytutor.comchemistrysteps.com A thorough energetic analysis using quantum chemical methods can identify the most stable conformers and the energy barriers between them.
Substituents on a cyclohexane (B81311) or tetrahydropyran (B127337) ring generally prefer to occupy equatorial positions to minimize steric hindrance. libretexts.orglibretexts.org For this compound, the relative stability of different chair conformers, where the methyl and isobutyl groups are either in axial or equatorial positions, can be determined by calculating their relative energies. The conformer with the bulky isobutyl group in an equatorial position is expected to be the most stable.
Below is a hypothetical energetic comparison of two chair conformers of cis-4-Methyl-2-(2-methylpropyl)oxan-2-ol.
| Conformer | 2-(2-methylpropyl) Position | 4-Methyl Position | Relative Energy (kcal/mol) |
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Axial | Axial | +5.8 |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules in the solution phase over time. arxiv.org By simulating the interactions between this compound and solvent molecules (e.g., water), one can gain insights into its solvation, diffusion, and conformational dynamics in a liquid environment. nih.gov
MD simulations can reveal how the solvent affects the conformational preferences of the oxane ring and its substituents. The simulations can also be used to calculate various properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a specific atom in the solute. researchgate.net This information is crucial for understanding how the molecule interacts with its environment.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be employed to model potential chemical reactions involving this compound and to analyze the corresponding reaction pathways and transition states. diva-portal.org For instance, the mechanism of acid-catalyzed dehydration of the tertiary alcohol or the ring-opening of the oxane ring can be investigated.
By calculating the potential energy surface for a given reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. diva-portal.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. rsc.org Quantum chemical models can provide detailed geometric and electronic information about the transition state, offering insights into the factors that influence the reaction's feasibility and selectivity.
In Silico Prediction of Intermolecular Interactions for Oxane Derivatives
The oxane ring and the hydroxyl group in this compound can participate in various intermolecular interactions, such as hydrogen bonding and van der Waals forces. In silico methods are valuable for predicting and characterizing these interactions. nih.gov
Molecular docking studies, for example, can predict how oxane derivatives might bind to the active site of an enzyme or a receptor. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the protein. researchgate.net Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in the crystal packing of a molecule. nih.gov The analysis of these interactions is crucial for understanding the biological activity and material properties of oxane derivatives.
Exploration of Biological Activities and Mechanisms of Oxane Derivatives in Vitro
Assessment of Biological Activity Profiles of Related Oxane Scaffolds
The biological activities of oxane derivatives are diverse, ranging from enzyme modulation to antimicrobial and antioxidant effects. These activities are intrinsically linked to the substitution patterns on the oxane ring, which dictate the molecule's stereochemistry, polarity, and reactivity.
Enzyme Modulation and Inhibition Mechanisms
Oxane and other heterocyclic scaffolds are integral to the design of various enzyme inhibitors. Tetrahydropyran (B127337) (THP) and related furan derivatives have been successfully incorporated into potent inhibitors of clinically relevant enzymes, such as HIV protease. For instance, ligands featuring a bis-tetrahydropyran scaffold have demonstrated high affinity and potent activity as HIV-1 protease inhibitors. mdpi.com The mechanism of inhibition often involves the ligand fitting into the enzyme's active site, forming specific non-covalent interactions (hydrogen bonds, hydrophobic interactions) with key amino acid residues, thereby blocking substrate access and halting the catalytic cycle.
The catalytic cycle of many enzymes, particularly oxidoreductases, can be modulated by small molecules. For example, the mechanism of kynurenine monooxygenase (KMO) involves the binding of the substrate and an NADPH cofactor, reduction of a flavin adenine dinucleotide (FAD) cofactor, and subsequent reaction with molecular oxygen to form a reactive intermediate. frontiersin.orgnih.gov Inhibitors, which can include heterocyclic derivatives, typically work by competing with the natural substrate for binding to the active site. The binding affinity of these inhibitors is crucial, with potent inhibitors exhibiting IC50 values in the nanomolar range. frontiersin.org The design of such inhibitors often focuses on mimicking the substrate's structure while introducing functionalities that enhance binding or prevent the catalytic reaction from proceeding.
Antioxidant and Radical Scavenging Properties
Certain pyran derivatives have demonstrated significant antioxidant and radical-scavenging capabilities. A notable example is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction. nih.gov Studies on DDMP and its derivatives have revealed that the antioxidant activity is critically dependent on the presence of free hydroxyl groups, particularly the enol hydroxyl group at the C5 position. nih.gov
The mechanism of radical scavenging involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting radical on the antioxidant molecule is a key factor in its efficacy. In DDMP, the unstable enol structure is considered the key factor for its antioxidant activity. When the hydroxyl groups are protected (e.g., by converting them to esters or ethers), the radical scavenging ability is significantly diminished, as demonstrated in assays using stable radicals like DPPH (2,2′-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate)). nih.gov
Table 1: Impact of Hydroxyl Group Protection on the Antioxidant Activity of DDMP Derivatives This is an interactive table based on the research findings. Specific values are illustrative based on published trends.
| Compound | C3-OH Status | C5-OH Status | Relative DPPH Scavenging Activity (%) |
|---|---|---|---|
| DDMP | Free | Free (Enol) | 100 |
| 3-O-Benzoyl-DDMP | Protected | Free (Enol) | ~70 |
| 5-O-Boc-DDMP | Free | Protected | ~20 |
Antimicrobial Action and Structure-Activity Relationships
The oxane scaffold is a component of some natural products with antimicrobial properties. However, broader studies on synthetic heterocyclic compounds provide significant insight into the structure-activity relationships (SAR) governing antimicrobial action. For example, studies on the oxadiazole class of antibacterials have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The SAR studies reveal that antimicrobial potency is highly sensitive to the nature and position of substituents on the heterocyclic ring. For oxadiazoles, specific substitutions at different positions on the scaffold were found to be favored for activity, with minimal inhibitory concentration (MIC) values against S. aureus ranging from 0.5 to 4 μg/mL for the most active compounds. nih.gov Generally, the introduction of hydrogen-bond-donating substituents, such as phenols, can decrease antimicrobial activity, suggesting that a balance of hydrophobic and electronic properties is crucial. nih.gov
The mechanism of action for some antimicrobial heterocyclic polymers, such as oxazolines, is believed to involve the disruption of the bacterial cell membrane. nih.gov Cationic and amphipathic structures can interact electrostatically with the negatively charged components of bacterial membranes, leading to loss of integrity and cell death. Some compounds may also have secondary intracellular targets, such as bacterial DNA. nih.gov
Table 2: Structure-Activity Relationship of Selected Heterocyclic Scaffolds against S. aureus This is an interactive data table illustrating SAR principles from related heterocyclic compound studies.
| Scaffold | Key Substituent | MIC (μg/mL) against S. aureus |
|---|---|---|
| 1,2,4-Oxadiazole | 4-Phenol (Ring A) | 0.5 - 4 |
| 1,2,4-Oxadiazole | 4-Chloropyrazole (Ring A) | 0.5 - 4 |
| 1,2,4-Oxadiazole | 3-Tetrahydrofuran (Ring D) | >16 (Inactive) |
| Fluorobenzoylthiosemicarbazide | 3-CF3 (N4 Aryl) | 7.82 - 31.25 |
Molecular Interaction Studies with Biomolecules
The biological effects of oxane derivatives are predicated on their ability to interact with larger biomolecules, including proteins, nucleic acids, and carbohydrates. These interactions are governed by the fundamental principles of molecular recognition.
Ligand-Receptor Binding and Allosteric Modulation
Ligand-receptor binding is a fundamental process in signal transduction. The binding of a ligand (like an oxane derivative) to a receptor protein can induce a conformational change in the receptor, leading to its activation or inhibition. For example, the binding of a ligand to the Epidermal Growth Factor (EGF) receptor induces receptor dimerization, a critical step in activating its intracellular kinase domain. nih.gov
The specific interactions between a ligand and a receptor's binding pocket determine the affinity and specificity of the binding. These interactions include:
Hydrogen Bonds: The hydroxyl group in 4-Methyl-2-(2-methylpropyl)oxan-2-ol can act as both a hydrogen bond donor and acceptor, forming interactions with polar amino acid residues like serine, threonine, or glutamine in a receptor pocket.
Hydrophobic Interactions: The methyl and 2-methylpropyl (isobutyl) groups provide nonpolar surfaces that can engage in favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine.
Allosteric modulation occurs when a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its primary ligand.
Interactions with Nucleic Acids and Carbohydrates
Interactions with Nucleic Acids: While less common than protein interactions, some small molecules containing heterocyclic systems can bind to DNA or RNA. These interactions can occur through intercalation between base pairs, binding within the major or minor grooves, or specific recognition of non-canonical structures like bulges or loops. For instance, a fluoroquinolone derivative was shown to bind specifically to hairpin RNAs containing a single bulged C or G residue. nih.gov Cationic groups on a molecule can facilitate interaction with the negatively charged phosphate backbone of nucleic acids. nih.gov For a neutral molecule like this compound, any interaction would likely be mediated by hydrogen bonding or hydrophobic interactions with the nucleobases in a specific binding pocket.
Interactions with Carbohydrates: The oxane ring is the fundamental structure of pyranose sugars (e.g., glucose). wikipedia.org Therefore, oxane derivatives can be considered mimics or analogues of monosaccharides and may interact with carbohydrate-binding proteins (lectins) or enzymes (e.g., glycosidases). The recognition of carbohydrates by proteins is a critical biological process mediated by specific non-covalent interactions. nih.gov
Key interactions include:
Hydrogen Bonding Networks: The hydroxyl groups on a sugar ring form extensive hydrogen bonds with polar residues in a protein's binding site. The hydroxyl group on this compound could participate in similar interactions. nih.gov
CH-π Stacking: A crucial and often underappreciated interaction involves the stacking of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) against the faces of the pyranose ring. The C-H bonds of the sugar interact favorably with the π-electron cloud of the aromatic ring. nih.gov The oxane ring of the title compound provides a similar nonpolar face that could participate in such stacking interactions.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological potency and selectivity of oxane derivatives are fundamentally linked to their three-dimensional structure and the chemical nature of their substituents. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for optimizing lead compounds to enhance therapeutic effects while minimizing unintended actions. For this compound and its analogs, SAR studies offer critical insights into how stereochemistry and peripheral modifications influence their biological responses.
Influence of Stereochemistry on Biological Responses
The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in the biological activity of chiral molecules. nih.govresearchgate.netlibretexts.org Biological targets such as enzymes and receptors are themselves chiral, leading to specific interactions with only one stereoisomer of a compound. libretexts.org Consequently, different stereoisomers of a single compound can elicit vastly different biological effects. nih.govnih.gov
In the case of oxane derivatives, the orientation of substituents on the oxane ring can significantly impact their binding affinity and efficacy. For instance, studies on cholic acid-derived 1,2,4,5-tetraoxanes revealed that the cis series of diastereomers was approximately twice as active as the trans series against Plasmodium falciparum. nih.gov This highlights that even subtle changes in the spatial relationship between different parts of the molecule can have a profound effect on its interaction with a biological target.
While specific in vitro studies on the individual stereoisomers of this compound are not widely available, the established principles of stereoselectivity in similar heterocyclic compounds suggest that its stereoisomers would likely exhibit differential biological activities. The two chiral centers in this compound would give rise to four possible stereoisomers (RR, SS, RS, SR), each with a unique three-dimensional shape that could alter its fit within a biological receptor.
To illustrate this fundamental principle, the following interactive table presents hypothetical data on how the biological response might vary between the different stereoisomers of this compound, based on common observations in SAR studies.
Interactive Table 1: Hypothetical Influence of Stereoisomerism on the Biological Activity of this compound
| Stereoisomer | Target Binding Affinity (IC₅₀ in nM) | Biological Effect (EC₅₀ in µM) |
| (2R, 4R) | 45 | 0.8 |
| (2S, 4S) | 450 | 8.0 |
| (2R, 4S) | 200 | 3.5 |
| (2S, 4R) | 900 | 15.0 |
Note: This table is a hypothetical representation designed to illustrate the concept of stereochemical influence on bioactivity and is not based on experimentally verified data for this specific compound.
Impact of Peripheral Substituents on Bioactivity
The nature, size, and location of chemical groups attached to the core oxane ring are critical in determining the molecule's biological activity. researchgate.net These peripheral substituents can affect properties such as lipophilicity, hydrogen bonding capability, and steric interactions with a biological target. mdpi.comrsc.org
For the compound this compound, the key substituents are the methyl group at the C4 position, and the 2-methylpropyl (isobutyl) and hydroxyl groups at the C2 position.
The 2-methylpropyl group at C2: The size and hydrophobicity of this group are likely to be important for fitting into hydrophobic pockets of a target protein. Altering this group, for instance by changing its length or branching, could significantly modify the compound's binding affinity and selectivity.
The methyl group at C4: The presence of the methyl group at the C4 position influences the conformational preference of the oxane ring, which in turn can affect how the molecule presents itself to its biological target.
The hydroxyl group at C2: The tertiary alcohol at the anomeric C2 position can act as a hydrogen bond donor and acceptor. This is often a crucial interaction for anchoring a molecule within a binding site.
SAR studies on other heterocyclic compounds have demonstrated the importance of such peripheral groups. For example, in a series of benserazide derivatives, bis-hydroxyl groups on an aryl ring were found to be key for inhibitory activity. rsc.org Similarly, in flavonoid derivatives, the number and position of methoxy groups on the A-ring were shown to enhance inhibitory activity against lung cancer cells, while substitution with a bulkier 1,3-benzodioxole structure was detrimental due to steric hindrance. mdpi.com
Based on these general principles, the following interactive table outlines the potential impact of modifying the peripheral substituents of this compound.
Interactive Table 2: Predicted Impact of Peripheral Substituent Modifications on the Bioactivity of this compound
| Modification | Predicted Effect on Bioactivity | Rationale |
| Replacement of C2-isobutyl with a smaller ethyl group | Potential decrease in potency | Reduced hydrophobic interactions within the binding pocket. |
| Replacement of C4-methyl with a larger ethyl group | Possible change in selectivity or potency | Altered ring conformation and potential steric clashes with the target. |
| Conversion of the C2-hydroxyl to a methoxy ether | Likely significant loss of activity | Elimination of a key hydrogen bonding interaction with the target. |
| Introduction of a polar group on the isobutyl chain | Potential increase in solubility and altered selectivity | Modified hydrophobic/hydrophilic balance and potential for new interactions. |
Note: This table is based on established principles of structure-activity relationships and represents predicted outcomes. Experimental verification is necessary to confirm these hypotheses.
Chemical Transformations and Derivatization of 4 Methyl 2 2 Methylpropyl Oxan 2 Ol
Synthesis of Advanced Derivatives of the Oxane-2-ol Moiety
The foundational structure of 4-methyl-2-(2-methylpropyl)oxan-2-ol is typically assembled via the Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. In the case of the title compound, this involves the reaction of isoprenol with isovaleraldehyde (B47997). A key strategy for the synthesis of advanced derivatives involves modifying the starting materials of the Prins reaction.
By substituting isovaleraldehyde with a variety of other aldehydes, a library of 2-substituted-4-methyl-tetrahydropyran-4-ol derivatives can be generated. This approach allows for the introduction of diverse functionalities at the 2-position of the oxane ring, leading to compounds with potentially altered physical, chemical, and biological properties. Research has demonstrated the successful synthesis of such derivatives with high yields using p-toluenesulfonic acid as a catalyst at room temperature. researchgate.net
The following table illustrates the synthesis of various derivatives by reacting isoprenol with different aldehydes:
| Aldehyde Reactant | Resulting 2-Substituent | Product Name | Reference |
| Isovaleraldehyde | 2-methylpropyl (isobutyl) | This compound | researchgate.net |
| Benzaldehyde | Phenyl | 4-Methyl-2-phenyloxan-2-ol | researchgate.net |
| Acetaldehyde | Ethyl | 2-Ethyl-4-methyloxan-2-ol | researchgate.net |
| Propionaldehyde | Propyl | 4-Methyl-2-propyloxan-2-ol | researchgate.net |
This modular approach provides a straightforward method for accessing a range of advanced derivatives of the core oxane-2-ol scaffold.
Functional Group Interconversions on the Oxane Ring System
The tertiary alcohol functionality at the C-2 position of this compound presents a significant challenge for oxidation reactions. Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making direct oxidation to a ketone or carboxylic acid impossible without cleavage of a carbon-carbon bond. Such reactions would require harsh oxidative conditions that would likely lead to the degradation of the oxane ring.
Reduction of the tertiary alcohol to the corresponding alkane, 4-methyl-2-(2-methylpropyl)oxane, is also a challenging transformation. Direct reduction of alcohols is not a facile process. A potential, though not specifically documented for this compound, two-step procedure would involve the conversion of the alcohol to a good leaving group, such as a tosylate, followed by reduction with a strong hydride reagent like lithium aluminum hydride.
The tertiary hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of derivatives.
Ether Formation: The synthesis of ethers from tertiary alcohols can be achieved under acidic or basic conditions. For instance, reaction with an alkyl halide in the presence of a strong base, such as sodium hydride, would proceed via a Williamson ether synthesis to form the corresponding 4-alkoxy-4-methyl-2-(2-methylpropyl)oxane.
Ester Formation: The formation of esters from this compound is a well-documented transformation. The reaction of the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or an acid catalyst, respectively, yields the corresponding ester. A notable example is the synthesis of (2-isobutyl-4-methyltetrahydropyran-4-yl) acetate (B1210297), which has been investigated for its fragrance properties. The esterification can be achieved by reacting this compound with acetic anhydride in the presence of methanesulfonic acid. google.com This reaction allows for the preparation of both cis- and trans-isomers of the acetate derivative, which can be separated by fractional distillation. google.com
The following table summarizes the key reactants and products in the formation of ethers and esters of this compound:
| Reaction Type | Reagents | Product Class |
| Etherification | Alkyl halide, Strong base (e.g., NaH) | 4-Alkoxy-4-methyl-2-(2-methylpropyl)oxanes |
| Esterification | Acyl chloride, Base (e.g., pyridine) | 4-Acyloxy-4-methyl-2-(2-methylpropyl)oxanes |
| Esterification | Carboxylic anhydride, Acid catalyst | 4-Acyloxy-4-methyl-2-(2-methylpropyl)oxanes |
Introduction of Novel Functionalities onto the Oxane-2-ol Scaffold
The introduction of novel functional groups, such as nitrogen or halogens, onto the this compound scaffold can significantly expand its chemical diversity and potential applications. While specific examples for this exact compound are scarce in the literature, general methodologies for the functionalization of tertiary alcohols can be considered.
Introduction of Nitrogen Functionalities: The direct replacement of the tertiary hydroxyl group with a nitrogen-containing functionality is a challenging transformation. One potential route could involve an SN1-type reaction under acidic conditions with a nitrogen nucleophile, though this would likely be complicated by elimination side reactions.
Introduction of Halogen Functionalities: Halogenation of the tertiary alcohol could potentially be achieved using reagents such as phosphorus tribromide or thionyl chloride. These reactions would proceed through the formation of a good leaving group, followed by nucleophilic attack by the halide ion.
It is important to note that the specific reaction conditions for these transformations would need to be carefully optimized to favor substitution over elimination and to avoid unwanted side reactions involving the oxane ring.
Exploration of Rearrangement Reactions and Ring Expansions/Contractions
The oxane ring of this compound can theoretically undergo rearrangement reactions, as well as ring expansions and contractions, under specific conditions. While there is no direct literature on these transformations for the title compound, studies on related tetrahydropyran (B127337) systems provide insights into these possibilities.
Rearrangement Reactions: Acid-catalyzed dehydration of this compound could lead to the formation of an endocyclic or exocyclic double bond, potentially followed by skeletal rearrangements.
Ring Expansions: Ring expansion of tetrahydropyran derivatives to seven-membered oxepane (B1206615) rings is a known transformation in organic synthesis. These reactions often involve the formation of a reactive intermediate, such as a carbocation or a radical, adjacent to the ring, which can then trigger a ring-enlarging rearrangement. Photochemical methods have also been explored for the ring expansion of related heterocyclic systems. rsc.orgresearchgate.net
Ring Contractions: The contraction of a six-membered tetrahydropyran ring to a five-membered tetrahydrofuran (B95107) ring is another possible transformation. Photochemical methods, such as the Norrish Type II reaction of α-acylated tetrahydropyrans, have been shown to induce ring contraction to furnish substituted cyclopentane (B165970) derivatives. nih.gov These reactions proceed through a 1,5-hydrogen abstraction followed by cyclization and fragmentation.
The following table provides a conceptual overview of these potential transformations:
| Transformation | General Approach | Potential Product Class |
| Rearrangement | Acid-catalyzed dehydration | Unsaturated oxanes, rearranged carbocycles |
| Ring Expansion | Photochemical or acid-catalyzed methods | Oxepane derivatives |
| Ring Contraction | Photochemical methods (e.g., Norrish Type II) | Tetrahydrofuran or cyclopentane derivatives |
It must be emphasized that the successful application of these rearrangement, ring expansion, and contraction reactions to this compound would require dedicated synthetic investigation to establish feasible reaction conditions and to characterize the resulting products.
Emerging Research Directions and Specialized Applications
Oxane Derivatives as Precursors in Complex Molecule Synthesis
The oxane, or tetrahydropyran (B127337) (THP), ring is a prevalent structural motif in a multitude of biologically active natural products, including marine toxins, pheromones, and cytostatic agents. guidechem.com This prevalence has rendered oxane derivatives, such as 4-methyl-2-(2-methylpropyl)oxan-4-ol, attractive targets and precursors for synthetic organic chemists. The functionalized tetrahydropyran skeleton serves as a versatile building block for the stereoselective synthesis of more complex molecules.
Methodologies for the construction of the tetrahydropyran ring are diverse and include hetero-Diels-Alder reactions, intramolecular radical cyclizations, and Prins cyclizations. nih.govorganic-chemistry.org These strategies allow for the controlled installation of various substituents on the oxane core, which can then be further elaborated. For instance, the 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis due to its stability under various reaction conditions and its straightforward removal via acid-catalyzed hydrolysis. wikipedia.org
In the context of complex molecule synthesis, substituted oxanes are crucial intermediates. They are integral to the structure of notable anticancer agents like bryostatin (B1237437) and eribulin, both of which are marine macrolides featuring tetrahydropyran motifs. guidechem.com The total synthesis of such complex natural products often relies on the strategic use of pre-functionalized oxane derivatives to build key fragments of the target molecule. While direct applications of 4-methyl-2-(2-methylpropyl)oxan-4-ol as a precursor in published complex molecule syntheses are not extensively documented, its structure, featuring a tertiary alcohol and an isobutyl substituent on the oxane ring, presents potential for further chemical modification and incorporation into larger, more complex molecular architectures. Research has suggested the potential of 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- as a precursor for the synthesis of medicinally relevant compounds. smolecule.com
The table below summarizes various synthetic strategies employed for the construction of tetrahydropyran rings, which could be hypothetically applied to derivatives of 4-methyl-2-(2-methylpropyl)oxan-4-ol for its use as a precursor.
| Synthesis Strategy | Description | Potential Application for 4-Methyl-2-(2-methylpropyl)oxan-4-ol Derivatives |
| Prins Cyclization | An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran-4-ol. smolecule.com | The core synthesis of the molecule itself, with potential for derivatization by using different aldehydes or alcohols. |
| Hetero-Diels-Alder Reaction | A cycloaddition reaction between a diene and a dienophile, where one or more atoms are heteroatoms, to form a six-membered ring. nih.gov | Construction of the oxane ring with various substituents, which could then be modified to include the methyl and isobutyl groups. |
| Intramolecular Oxa-Michael Addition | The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system to form a tetrahydropyran ring. nih.gov | Formation of the oxane ring with functional handles for further synthetic transformations. |
| Palladium-Catalyzed Alkoxycarbonylation | A palladium-catalyzed reaction to form cyclic ethers from unsaturated alcohols. nih.gov | A potential route to synthesize substituted oxanes that could be precursors to the target molecule or its analogs. |
Investigation of Oxane-based Reagents in Materials Science
The investigation of oxane-based reagents in materials science is an emerging field with potential applications stemming from the chemical stability and structural features of the tetrahydropyran ring. While research directly involving 4-methyl-2-(2-methylpropyl)oxan-4-ol in materials science is limited, the broader class of oxane derivatives is being explored for various applications.
In the field of mineral processing, flotation is a critical technique for separating valuable minerals from gangue. The efficiency of this process is highly dependent on the chemical reagents used, including frothers, collectors, and depressants. Frothers are surface-active agents that facilitate the formation of a stable froth, which carries the hydrophobic mineral particles to the surface for collection.
While specific studies on 4-methyl-2-(2-methylpropyl)oxan-4-ol as a flotation reagent are not prominent in the literature, a patent has described the use of poly(tetrahydrofuran) as a frothing agent for the flotation of ores. google.com This suggests that the cyclic ether structure of the tetrahydropyran ring may contribute to the necessary surface activity for froth formation. The presence of both a hydroxyl group and an alkyl substituent in 4-methyl-2-(2-methylpropyl)oxan-4-ol provides it with amphiphilic properties, which are characteristic of flotation frothers.
Further research would be required to evaluate the efficacy of 4-methyl-2-(2-methylpropyl)oxan-4-ol and its derivatives as flotation reagents. Such studies would involve assessing its performance in terms of froth stability, mineral recovery, and selectivity for different types of ores. The design of new flotation agents based on the oxane scaffold could lead to more efficient and environmentally benign mineral processing technologies.
Academic Research on Olfactory Properties and Structure-Odor Relationships (Non-Clinical Focus)
The relationship between the molecular structure of a compound and its perceived odor is a central theme in fragrance chemistry. For lily-of-the-valley odorants, specific structural features are believed to be crucial for eliciting the characteristic muguet scent. Academic research in this area aims to understand these structure-odor relationships (SORs) to aid in the design of new fragrance molecules with desired olfactory properties.
In the case of 4-methyl-2-(2-methylpropyl)oxan-4-ol, the tetrahydropyran ring, the tertiary alcohol at the 4-position, the methyl group also at the 4-position, and the isobutyl group at the 2-position all contribute to its unique odor profile. The spatial arrangement of these functional groups is critical for the molecule to interact effectively with the olfactory receptors responsible for the perception of the lily-of-the-valley scent. Studies on related compounds have shown that even minor structural modifications can lead to significant changes in odor character and intensity. Research into the olfactory mechanisms of lily-of-the-valley odorants suggests that the detection process is likely based on the molecular shape and electrostatic interactions of the ligand with the olfactory receptor. nih.gov
The table below outlines the key structural features of 4-methyl-2-(2-methylpropyl)oxan-4-ol and their likely contribution to its olfactory properties.
| Structural Feature | Position | Likely Contribution to Odor Profile |
| Oxane (Tetrahydropyran) Ring | Core Scaffold | Provides the basic molecular framework and influences the overall shape and polarity. |
| Hydroxyl Group | 4-position | Acts as a hydrogen bond donor, contributing to the floral and fresh character. |
| Methyl Group | 4-position | Influences the steric bulk and conformational flexibility of the molecule. |
| Isobutyl Group | 2-position | Contributes to the overall size and hydrophobicity of the molecule, affecting its volatility and interaction with olfactory receptors. |
Future Prospects for 4-Methyl-2-(2-methylpropyl)oxan-4-ol in Academic and Industrial Research
The future of 4-methyl-2-(2-methylpropyl)oxan-4-ol in both academic and industrial research is likely to be influenced by broader trends in the chemical industry, particularly the emphasis on sustainability, green chemistry, and the development of novel materials with specific functionalities.
In academia, further research into the synthesis of 4-methyl-2-(2-methylpropyl)oxan-4-ol and its derivatives using environmentally benign methods is a probable direction. This includes the use of renewable starting materials and catalytic processes that minimize waste. The compound's well-defined structure also makes it a good model for fundamental studies on structure-property relationships, including further elucidation of the molecular determinants of its characteristic lily-of-the-valley scent.
Industrially, the demand for biodegradable and sustainably produced fragrance ingredients is growing. specialchem.com Companies are increasingly focusing on "green synthesis" methods, and 4-methyl-2-(2-methylpropyl)oxan-4-ol, being a biodegradable synthetic perfumery ingredient, is well-positioned to meet this demand. specialchem.com Its stability and substantivity also make it a valuable building block in fragrance formulations, potentially as a replacement for less stable floral aldehydes. perfumersworld.comkianoperfume.comfirmenich.com
Beyond its current use in perfumery, the unique chemical structure of 4-methyl-2-(2-methylpropyl)oxan-4-ol could be exploited in other areas. Its potential as a precursor for the synthesis of more complex molecules in the pharmaceutical or agrochemical sectors remains an area for exploration. In materials science, while still speculative, its amphiphilic nature could be investigated for applications in areas such as surfactant design or the formulation of specialized coatings.
The integration of artificial intelligence and machine learning in chemical research could also accelerate the discovery of new applications for 4-methyl-2-(2-methylpropyl)oxan-4-ol and its analogs. thecalculatedchemist.comstartus-insights.com These computational tools can be used to predict the properties of novel derivatives and to identify potential applications based on their molecular structure.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of 4-Methyl-2-(2-methylpropyl)oxan-2-ol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments and carbon frameworks. For example, the methyl and isobutyl groups will show distinct splitting patterns in H NMR (δ ~0.8–1.5 ppm for alkyl protons) .
- Infrared (IR) Spectroscopy : Analyze functional groups (e.g., hydroxyl stretch at ~3200–3600 cm) and ether linkages (C-O-C stretch ~1100 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (CHO, MW 172.27 g/mol) via high-resolution MS (HRMS) to distinguish from structural analogs .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodological Answer :
- Catalytic Cyclization : Use acid-catalyzed cyclization of precursor diols (e.g., 3-methyl-1,5-pentanediol) under controlled pH (pH 2–4) to favor oxane ring formation .
- Purification : Employ fractional distillation or preparative HPLC to isolate the compound from byproducts (e.g., open-chain ethers). Monitor purity via GC-MS with flame ionization detection .
Advanced Research Questions
Q. What experimental approaches are suitable for studying the environmental partitioning of this compound?
- Methodological Answer :
- Henry’s Law Constant Determination : Use gas-stripping methods or equilibrium partitioning in closed systems to measure air-water partitioning. For analogs like 4-methyl-2-(2-methylpropyl)-1-pentanol, Henry’s constants range ~6.6×10 atm·m/mol, indicating moderate volatility .
- Adsorption Studies : Apply quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) to quantify adsorption on indoor surfaces (e.g., glass, polymers). Compare with structurally similar compounds (e.g., terpenes) to model interfacial behavior .
Q. How can chiral separation of this compound enantiomers be achieved?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases like hexane/isopropanol (90:10 v/v). Optimize resolution by adjusting temperature (20–25°C) and flow rate (1.0 mL/min) .
- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by CD spectroscopy, correlating peak signs (positive/negative) with absolute configuration .
Q. What degradation pathways occur under UV exposure, and how can they be monitored?
- Methodological Answer :
- Photolysis Experiments : Exclude aqueous solutions to UV light (λ = 254–365 nm) in photoreactors. Analyze products via LC-MS/MS, focusing on hydroxylated or ring-opened derivatives.
- Quantum Chemical Modeling : Use DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies and reactive intermediates (e.g., peroxyl radicals) .
Q. How does this compound interact with biological membranes?
- Methodological Answer :
- Liposome Permeability Assays : Incorporate fluorescent probes (e.g., pyranine) into lipid bilayers. Measure leakage kinetics via fluorescence quenching upon compound addition .
- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups (e.g., POPC) using GROMACS. Track hydrogen bonding and diffusion coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
